molecular formula C17H18ClN3O3 B114724 tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate CAS No. 146137-59-9

tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate

Cat. No.: B114724
CAS No.: 146137-59-9
M. Wt: 347.8 g/mol
InChI Key: NLEQOPYBIKKOPK-UHFFFAOYSA-N
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Description

. This compound is notable for its unique structure, which includes a benzodiazepine core, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZG 63 involves multiple steps, starting with the preparation of the benzodiazepine core. The key steps include:

Industrial Production Methods

In industrial settings, the production of ZG 63 is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

ZG 63 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ZG 63 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ZG 63 involves its interaction with specific molecular targets, such as:

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar receptor binding properties.

    Lorazepam: Shares structural similarities and pharmacological effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness of ZG 63

ZG 63 is unique due to its specific ester functional group and chloro substitution, which confer distinct chemical and biological properties compared to other benzodiazepines .

Properties

CAS No.

146137-59-9

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

tert-butyl 8-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C17H18ClN3O3/c1-17(2,3)24-16(23)14-13-8-20(4)15(22)11-7-10(18)5-6-12(11)21(13)9-19-14/h5-7,9H,8H2,1-4H3

InChI Key

NLEQOPYBIKKOPK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)Cl)C

Canonical SMILES

CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)Cl)C

146137-59-9

Synonyms

tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
ZG 63
ZG-63

Origin of Product

United States

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